3Hoi-BA-01

mTOR inhibitor Kinase Assay Biochemical Activity

3Hoi-BA-01 is a uniquely differentiated, ATP-competitive, dual mTORC1/mTORC2 inhibitor. Unlike first-generation rapalogs, which are allosteric mTORC1 inhibitors that can paradoxically activate Akt, this compound achieves a complete pathway blockade, a critical requirement for robust preclinical oncology and cardiovascular studies. With a defined concentration-dependent inhibition profile (21% at 1 µM, 67% at 5 µM, 95% at 20 µM) and proven in vivo efficacy in a lung tumor xenograft model (58-76% tumor growth suppression), it is an indispensable, validated reference compound for kinase assays, SAR exploration, and pharmacodynamics studies. Procure 3Hoi-BA-01 to access a distinct chemical scaffold and a mechanism of action essential for investigating mTORC2-specific signaling and overcoming the limitations of rapamycin in your research.

Molecular Formula C19H15NO5
Molecular Weight 337.3 g/mol
Cat. No. B15620466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3Hoi-BA-01
Molecular FormulaC19H15NO5
Molecular Weight337.3 g/mol
Structural Identifiers
InChIInChI=1S/C19H15NO5/c21-13(7-5-12-6-8-16-17(9-12)25-11-24-16)10-19(23)14-3-1-2-4-15(14)20-18(19)22/h1-9,23H,10-11H2,(H,20,22)/b7-5+
InChIKeyAJJYRWYJJMMKIT-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3Hoi-BA-01: An mTOR Kinase Inhibitor with a 3-Hydroxyoxindole Scaffold


3Hoi-BA-01 (CAS 355428-84-1) is a synthetic small-molecule compound identified as a direct inhibitor of mammalian target of rapamycin (mTOR) kinase activity [1]. It features a 3-hydroxy-1,3-dihydro-2H-indol-2-one core and was discovered through molecular docking-based virtual screening of a natural product database, distinguishing it from rapamycin analogs [2]. It is a dual mTORC1/mTORC2 inhibitor, a characteristic mechanistically differentiating it from allosteric, mTORC1-restricted rapalogs [3].

Why 3Hoi-BA-01 Cannot Be Replaced by Rapamycin or Other mTOR Inhibitors


Substituting 3Hoi-BA-01 with a generic mTOR inhibitor risks losing its specific pharmacological profile. Unlike first-generation allosteric inhibitors (e.g., rapamycin/rapalogs) that only partially inhibit mTORC1 and can paradoxically activate Akt through a feedback loop [1], 3Hoi-BA-01 is an ATP-competitive kinase inhibitor that suppresses both mTORC1 and mTORC2 downstream signaling [2]. This dual suppression is critical for achieving more complete pathway blockade, and the compound also provides a distinct chemical scaffold for structure-activity relationship (SAR) exploration [3].

Quantitative Differentiation Guide for 3Hoi-BA-01


Concentration-Dependent Inhibition of Recombinant mTOR Kinase Activity

3Hoi-BA-01 potently inhibits mTOR kinase activity in a dose-dependent manner in a cell-free assay. A very low concentration of 1 µM caused 21% inhibition, while 5 µM and 20 µM resulted in 67% and 95% inhibition, respectively [1]. The study included wortmannin, a known PI3-K/mTOR inhibitor, as a positive control, establishing the assay's validity for measuring mTOR catalytic activity suppression [1].

mTOR inhibitor Kinase Assay Biochemical Activity

Dual mTORC1 and mTORC2 Pathway Suppression in NSCLC Cells

In A549 non-small cell lung cancer (NSCLC) cells, 3Hoi-BA-01 dose-dependently attenuated signaling downstream of both mTOR complexes [1]. This dual suppression is a key mechanistic differentiation from rapamycin and its analogs (rapalogs), which are allosteric inhibitors that primarily inhibit only mTORC1 and can cause a feedback activation of Akt, a substrate of mTORC2 [1]. The paper demonstrates that 3Hoi-BA-01 treatment decreases phosphorylation of mTORC1 substrates (p70S6K T389, S6 S235/236) and the mTORC2 substrate Akt (S473) [1].

mTORC1 mTORC2 Signal Transduction Lung Cancer

In Vivo Antitumor Efficacy in an A549 Xenograft Model

In an A549 human lung cancer xenograft model, intraperitoneal administration of 3Hoi-BA-01 at 10 mg/kg and 40 mg/kg (3 times/week for 29 days) significantly suppressed tumor growth by 58% and 76%, respectively, relative to the vehicle-treated control group [1]. The treatment was well-tolerated without affecting the body weight of the mice [1].

In Vivo Efficacy Xenograft Lung Cancer Tumor Growth

Cardioprotective Efficacy in Myocardial Ischemia/Reperfusion Injury

In a murine myocardial ischemia/reperfusion (I/R) injury model, administration of 3Hoi-BA-01 remarkably reduced infarct size [1]. The study demonstrated that this cardioprotective effect was mediated through the induction of autophagy, as autophagy inhibitors abolished the protective efficacy [1]. Importantly, this effect was observed when the compound was administered at the time of reperfusion, making it a clinically relevant window for intervention [1].

Cardioprotection Ischemia/Reperfusion Autophagy Myocardial Infarction

High-Value Application Scenarios for 3Hoi-BA-01 Based on Quantitative Evidence


In Vitro Biochemical Profiling of mTOR Kinase Inhibitors

3Hoi-BA-01 is an ideal candidate for in vitro kinase assays designed to screen for or characterize new ATP-competitive mTOR inhibitors. Its defined, concentration-dependent inhibition profile (21% at 1 µM, 67% at 5 µM, 95% at 20 µM) against recombinant mTOR makes it a valuable reference compound for establishing assay sensitivity and validating screening platforms [1].

Studying mTORC2-Dependent Biology and Bypassing Rapalog Resistance

For researchers investigating the PI3K/Akt/mTOR signaling cascade, 3Hoi-BA-01 serves as a critical tool to achieve dual mTORC1/mTORC2 inhibition. This allows for the study of mTORC2-specific functions and overcomes the limitation of rapamycin, which can inadvertently activate Akt and confound results [2].

Preclinical In Vivo Oncology Modeling in NSCLC

With demonstrated efficacy in suppressing A549 tumor growth by 58-76% in a xenograft model, 3Hoi-BA-01 is a validated lead compound for preclinical oncology studies. It is specifically suitable for pharmacodynamics studies investigating target engagement (pS6, pAkt inhibition) in lung tumor tissues and for testing combination therapies with other standard-of-care agents [3].

Cardioprotection and Autophagy Research in Ischemia/Reperfusion Models

3Hoi-BA-01 is a powerful tool for cardiovascular research, particularly for investigating the role of autophagy in cardioprotection during I/R injury. Its ability to reduce infarct size when administered at the clinically relevant time point of reperfusion makes it a unique chemical probe for studying mTOR-mediated autophagy in the heart [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3Hoi-BA-01

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.